molecular formula C25H22O10 B192383 Silychristin CAS No. 33889-69-9

Silychristin

Cat. No.: B192383
CAS No.: 33889-69-9
M. Wt: 482.4 g/mol
InChI Key: BMLIIPOXVWESJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Silychristin, a flavonolignan derived from the milk thistle, has been identified as a potent inhibitor of the thyroid hormone transporter MCT8 . It also exhibits anti-platelet properties and has been found to inhibit α-glucosidase, which plays a role in the treatment of diabetes mellitus type II .

Mode of Action

This compound interacts with its targets in a variety of ways. It inhibits the uptake of thyroid hormones into cells by selectively blocking the MCT8 transmembrane transporter . This makes it a powerful and selective inhibitor for the MCT8 transporter . In terms of its anti-platelet properties, this compound inhibits collagen-induced activation, leading to the formation of blood platelet aggregates and microparticles .

Biochemical Pathways

The biosynthesis of this compound involves the oxidative coupling of a flavonoid and a phenylpropanoid moiety . The two biosynthetic precursors specifically for this compound are taxifolin and coniferyl alcohol, which are both biosynthesized via the phenylpropanoid pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been explored using in silico methods. A quantitative structure–activity relationship (QSAR) model based on data from a parallel artificial membrane permeability assay (PAMPA) was used to estimate bioavailability after oral administration .

Result of Action

This compound has been found to act as an antioxidant within cells . It has also been shown to inhibit NO production in LPS-stimulated macrophages . Furthermore, it has been found to modulate multidrug resistance by inhibiting P-glycoprotein (P-gp) expression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the intake of silymarin, which contains this compound, can lead to disruptions of the thyroid system due to the essential role played by the thyroid hormone in human metabolism . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIIPOXVWESJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865692
Record name 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Silicristin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33889-69-9
Record name Silicristin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 176 °C
Record name Silicristin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of silychristin?

A1: this compound is a flavonolignan composed of a taxifolin moiety linked to a phenylpropanoid unit (coniferyl alcohol). It exists as two diastereomers, this compound A and this compound B, differing in the configuration at the stereocenter connecting the two moieties. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol. []

Q3: How can this compound be identified and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are common techniques for this compound analysis. [, , ] These methods allow separation and quantification of this compound and its isomers from other silymarin components.

Q4: What is the solubility of this compound?

A4: this compound, like other flavonolignans, exhibits limited water solubility, contributing to its low bioavailability. [, ]

Q5: What are the main biological activities of this compound?

A5: this compound displays a wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects. [, , , , , ]

Q6: How does this compound exert its antioxidant effects?

A6: this compound acts as a potent antioxidant, primarily through radical scavenging mechanisms. It effectively scavenges free radicals like DPPH and ABTS, and inhibits lipid peroxidation. [, , ] Its antioxidant capacity is attributed to the presence of phenolic hydroxyl groups in its structure. []

Q7: How does this compound compare to other silymarin components in terms of antioxidant activity?

A7: this compound exhibits significantly stronger antioxidant properties than silybin, the most abundant flavonolignan in silymarin. [] Studies using Folin-Ciocalteau, DPPH, and ABTS assays revealed this compound's antioxidant activity to be 1-2 orders of magnitude higher than silybin. []

Q8: Does this compound influence the Nrf2 signaling pathway?

A8: Yes, this compound and its derivatives have been identified as potential Nrf2 bioactivators. [] Nrf2 is a transcription factor that regulates antioxidant and cytoprotective gene expression.

Q9: What is the role of this compound in inflammation?

A9: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and VEGF. [, ]

Q10: Does this compound interact with blood platelets?

A10: Research suggests that this compound can inhibit ADP-induced platelet aggregation, adhesion to fibrinogen, and PF-4 secretion. [] This effect is attributed to its inhibitory activity against the P2Y12 receptor, a key player in platelet activation. []

Q11: Does this compound affect blood vessels?

A11: this compound, particularly its sulfated metabolite this compound-19-O-sulfate, exhibits vasorelaxant effects in isolated rat aorta. [] This suggests a potential role in regulating blood pressure.

Q12: What is the impact of this compound on liver health?

A12: this compound contributes to the hepatoprotective properties of silymarin. [, ] It demonstrates protective effects against liver injury induced by toxins and metabolic disorders. [, ]

Q13: Does this compound have anticancer potential?

A13: While more research is needed, preliminary evidence suggests that this compound may possess anticancer properties. [, , ] Studies have explored its effects on prostate cancer cells, with some indicating an inhibitory effect on cell growth. []

Q14: Does this compound inhibit α-amylase?

A14: Recent research has identified this compound derivatives conjugated with dehydrodiconiferyl alcohol as mild inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. [] This finding suggests a potential role for this compound in regulating blood sugar levels.

Q15: How is this compound metabolized in the body?

A15: this compound undergoes phase II metabolism primarily in the liver, leading to the formation of sulfated and glucuronidated conjugates. [, ]

Q16: What is the bioavailability of this compound?

A16: this compound exhibits low bioavailability due to its limited water solubility and extensive first-pass metabolism. [, , ]

Q17: Can the bioavailability of this compound be enhanced?

A17: Strategies to enhance this compound bioavailability include co-administration with bioavailability enhancers like piperine and fulvic acid, as well as the development of novel formulations. [, ]

Q18: What are the potential applications of this compound in drug development?

A18: this compound holds promise for the development of novel therapeutic agents for liver diseases, inflammatory conditions, cardiovascular diseases, and potentially even cancer. [, ] Further research is needed to fully elucidate its mechanisms of action, optimize its bioavailability, and evaluate its safety and efficacy in clinical trials.

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